Amlodipine-d4

Overview

Description

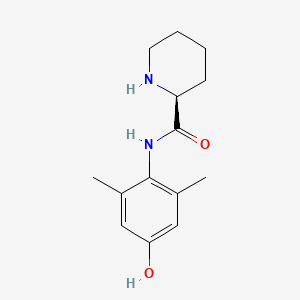

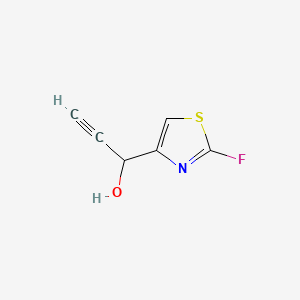

Amlodipine-d4 is an internal standard for the quantification of amlodipine . It is a dihydropyridine L-type calcium channel blocker that selectively inhibits calcium influx in cardiac and vascular smooth muscle . Acting as a vasodilator, amlodipine reduces blood pressure by relaxing the smooth muscle in the arterial wall, decreasing total peripheral resistance .

Molecular Structure Analysis

The molecular formula of Amlodipine-d4 is C20H25ClN2O5 . The IUPAC name is 3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate . The exact mass is 412.1703066 g/mol .Physical And Chemical Properties Analysis

Amlodipine-d4 has a molecular weight of 412.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The topological polar surface area is 99.9 Ų .Scientific Research Applications

Evaluation of Drug Compliance during Antihypertensive Therapy

Amlodipine-d4 is used in the evaluation of drug compliance during antihypertensive therapy . The current research compares adherence to the target blood pressure at home and in the hospital between different age groups, using similar combinations of the drugs prescribed by the doctor within ongoing antihypertensive therapy .

Development of Method for Determination of Amlodipine and its Metabolite

It is very important to develop a method for the determination of amlodipine and its metabolite . This would be suitable for clinical applications, when the result is needed as quickly as possible .

Internal Standard for Quantification of Amlodipine

Amlodipine-d4 is intended for use as an internal standard for the quantification of amlodipine . This is done by GC- or LC-MS .

Inhibition of Calcium Influx in Cardiac and Vascular Smooth Muscle

Amlodipine is a dihydropyridine L-type calcium channel blocker that selectively inhibits calcium influx in cardiac and vascular smooth muscle .

Vasodilation and Reduction of Blood Pressure

Acting as a vasodilator, amlodipine reduces blood pressure by relaxing the smooth muscle in the arterial wall, decreasing total peripheral resistance .

Regulation of Membrane Fluidity and Cholesterol Deposition

Amlodipine also demonstrates actions independent of L-type calcium channel blockade by regulating membrane fluidity and cholesterol deposition .

Stimulation of Nitric Oxide Production

Amlodipine stimulates nitric oxide production , which plays a crucial role in the regulation of vascular tone and blood flow.

Antioxidant Activity

Amlodipine acts as an antioxidant , which can help protect cells from damage caused by free radicals.

Mechanism of Action

Safety and Hazards

Amlodipine-d4 may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause skin, eye, and respiratory tract irritation . Personal protective equipment should be used when handling Amlodipine-d4 .

Relevant Papers The paper “Amlodipine and Landmark Trials: A Review” focuses on evidence from clinical trials in support of amlodipine as a first-line anti-hypertensive agent . Another paper, “Effectiveness of Amlodipine on Blood Pressure Control in Hypertensive” discusses the reduction in blood pressure across the amlodipine-treated groups .

properties

IUPAC Name |

3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670072 | |

| Record name | 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amlodipine-d4 | |

CAS RN |

1185246-14-3 | |

| Record name | 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary application of Amlodipine-d4 in the presented research?

A1: Amlodipine-d4 is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying amlodipine in biological samples like plasma. [, , ] Using a stable isotope-labeled version of the drug allows researchers to accurately measure the concentration of the drug in these complex matrices.

Q2: Why is Amlodipine-d4 preferred over other potential internal standards for amlodipine quantification?

A2: Amlodipine-d4, a deuterated form of amlodipine, closely mimics the chemical behavior of the drug during sample preparation and analysis. This similarity leads to comparable extraction recoveries and ionization efficiencies, improving the accuracy and reliability of amlodipine quantification. [, ]

Q3: Can you elaborate on the analytical methods used in conjunction with Amlodipine-d4 for analyzing amlodipine levels?

A3: The research highlights the use of LC-MS/MS, a highly sensitive and specific technique, for the simultaneous determination of amlodipine and other drugs in biological samples. [, , ] Amlodipine-d4 is added to the samples before extraction, and the mass spectrometer differentiates between amlodipine and its deuterated counterpart based on their mass difference. This allows for the precise quantification of amlodipine even at very low concentrations.

Q4: Could you provide specific examples of how Amlodipine-d4 has been used in pharmacokinetic research?

A4: The research papers describe the successful application of Amlodipine-d4 in pharmacokinetic studies:

- Drug-Drug Interactions: Researchers used Amlodipine-d4 to investigate potential drug-drug interactions between arotinolol and amlodipine in rats. []

- Bioequivalence Studies: Amlodipine-d4 facilitated the assessment of bioequivalence between different formulations of amlodipine and valsartan in humans. []

- Pharmacokinetic Profiling: The method employing Amlodipine-d4 was successfully used to study the pharmacokinetic profile of amlodipine and olmesartan in healthy volunteers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)

![Pyrido[1,2-a]benzimidazole-2,8-diamine](/img/structure/B587026.png)

![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)

![Bicyclo[2.2.2]octane-2-carboxaldehyde, 2-hydroxy- (9CI)](/img/no-structure.png)

![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)